Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is a specialized organic compound characterized by its unique structure, which includes a tert-butyl group, a trimethylsilyl group, an ethynyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring The azetidine ring can be synthesized through cyclization reactions of amino alcohols or amino ketones
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and specific solvents can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or organometallic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it useful in understanding biological processes and pathways.
Medicine: In the field of medicine, this compound may have potential applications in drug development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The pathways involved can vary, but they often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Tert-butyl 3-((trimethylsilyl)ethynyl)pyrrolidine-1-carboxylate
Tert-butyl 3-((trimethylsilyl)ethynyl)oxetane-1-carboxylate
Tert-butyl 3-((trimethylsilyl)ethynyl)thiazolidine-1-carboxylate
Uniqueness: Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate stands out due to its azetidine ring, which provides a unique structural framework compared to other similar compounds. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
tert-butyl 3-(2-trimethylsilylethynyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)16-12(15)14-9-11(10-14)7-8-17(4,5)6/h11H,9-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQNBIYQHSCSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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